2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol
Description
2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol is a secondary amine-containing alcohol with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol. Structurally, it consists of an ethanolamine backbone (a primary alcohol and amine group) linked to a 3-isopropylphenyl substituent.
Properties
IUPAC Name |
2-(3-propan-2-ylanilino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)10-4-3-5-11(8-10)12-6-7-13/h3-5,8-9,12-13H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGRATHBDQVFIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol typically involves the reaction of 3-isopropylaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-isopropylaniline and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the ethylene oxide.
Product Isolation: The product is then isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethanol moiety may facilitate its solubility and transport within biological systems, while the phenyl and amino groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Molecular Properties of Selected Amino Alcohols
Key Observations:
- Molecular Weight and Complexity : The fluorinated analog has a significantly higher molecular weight (415.24 g/mol) due to fluorine atoms, which increase lipophilicity and metabolic stability. In contrast, the aliphatic compound has a lower molecular weight (153.27 g/mol), favoring volatility and simpler synthesis.
- Fluorinated groups in the analog from reduce polarity and may improve blood-brain barrier penetration but complicate synthetic routes (e.g., 33% yield reported) .
Physicochemical Properties
Table 2: Inferred Solubility and Reactivity
Analysis:
- The primary alcohol in the target compound and the aliphatic analog is more prone to oxidation than the ketone group in the fluorinated compound .
- The aromatic ring in the target compound reduces solubility in polar solvents compared to the aliphatic analog but improves stability under acidic/basic conditions .
Biological Activity
2-{[3-(Propan-2-yl)phenyl]amino}ethan-1-ol, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 165.26 g/mol. The presence of an isopropyl group on the phenyl ring significantly influences its chemical reactivity and biological activity, allowing it to interact with various biological targets.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its efficacy against a range of bacterial strains, showing potential as a lead compound for developing new antimicrobial agents. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It modulates the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as NF-kB signaling .
Cytotoxicity Against Cancer Cells
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Binding : It binds to specific receptors, influencing signaling pathways that regulate cell proliferation and survival .
- Modulation of Gene Expression : By affecting transcription factors, the compound can modulate gene expression related to inflammation and cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | , |
| Anti-inflammatory | Reduction in cytokine production | , |
| Cytotoxicity | Induction of apoptosis in cancer cells | , |
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating a strong potential for further development as an antimicrobial agent.
Case Study: Anti-inflammatory Mechanism
In vitro assays demonstrated that treatment with this compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a promising role in managing inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
